2-(2-Methylpropyl)benzonitrile
Overview
Description
2-(2-Methylpropyl)benzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylpropyl group. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpropylbenzene with a nitrile source under specific conditions. For example, the reaction of 2-methylpropylbenzene with cyanogen bromide in the presence of a base can yield this compound.
Another method involves the use of benzyl chloride and 2-methylpropylamine, followed by the introduction of a nitrile group through a dehydration reaction. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 2-methylpropylbenzene. This process includes the reaction of 2-methylpropylbenzene with ammonia and oxygen at elevated temperatures, typically in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-(2-Methylpropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)benzonitrile involves its interaction with various molecular targets The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, with a simpler structure lacking the 2-methylpropyl group.
2-Methylbenzonitrile: A similar compound with a methyl group instead of a 2-methylpropyl group.
4-(2-Methylpropyl)benzonitrile: A positional isomer with the 2-methylpropyl group at the para position.
Uniqueness
2-(2-Methylpropyl)benzonitrile is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its simpler analogs.
Properties
IUPAC Name |
2-(2-methylpropyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDWUSZTQOXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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